REACTION_SMILES
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[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5](=[O:20])[nH:6][c:7](=[O:19])[nH:8][c:9]1[O:10][c:11]1[cH:12][c:13]([CH3:18])[cH:14][c:15]([CH3:17])[cH:16]1.[CH:21]1([CH2:26][CH2:27][Br:28])[CH:22]=[CH:23][CH2:24][CH2:25]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5](=[O:20])[nH:6][c:7](=[O:19])[n:8]([CH2:27][CH2:26][CH:21]2[CH:22]=[CH:23][CH2:24][CH2:25]2)[c:9]1[O:10][c:11]1[cH:12][c:13]([CH3:18])[cH:14][c:15]([CH3:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)cc(Oc2[nH]c(=O)[nH]c(=O)c2C(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCC1C=CCC1
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Name
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Type
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product
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Smiles
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Cc1cc(C)cc(Oc2c(C(C)C)c(=O)[nH]c(=O)n2CCC2C=CCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |